molecular formula C15H22 B1204640 1,6-Dimethyl-4-isopropyltetralin CAS No. 6617-49-8

1,6-Dimethyl-4-isopropyltetralin

Cat. No. B1204640
CAS RN: 6617-49-8
M. Wt: 202.33 g/mol
InChI Key: PGTJIOWQJWHTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calamenene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Calamenene is considered to be a practically insoluble (in water) and relatively neutral molecule. Calamenene has been primarily detected in urine. Within the cell, calamenene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, calamenene can be found in a number of food items such as guava, allspice, ginger, and common oregano. This makes calamenene a potential biomarker for the consumption of these food products.
(E)-Calamene is a sesquiterpene.

Scientific Research Applications

Musk Odorant Formation

1,1-Dimethyl-7-isopropyltetralin, related to 1,6-Dimethyl-4-isopropyltetralin, is formed via a rearrangement-dehydrogenation of longifolene. This compound has a weak musk odor and is used in fragrance chemistry (Kettenes, Lierop, Wal, & Sipma, 2010).

Chemosystematic Relevance in Cretaceous Ambers

1,6-Dimethyl-5-isopentyltetralin, a structural variant, is a major component in the organic solvent extractable fraction of Cretaceous ambers. It's used for chemosystematic studies, helping to identify different compositional families of ambers (Menor‐Salván, Simoneit, Ruiz‐Bermejo, & Alonso, 2016).

Role in Medicinal Chemistry

The gem-dimethyl moiety, a feature in many natural products including 1,6-Dimethyl-4-isopropyltetralin, is significant in medicinal chemistry. It's utilized for developing bioactive molecules due to its influence on potency, selectivity, toxicity mitigation, and pharmacokinetics (Talele, 2017).

Antitumor Drug Development

Dimethyltin derived antitumor drugs, which may involve structures similar to 1,6-Dimethyl-4-isopropyltetralin, have been developed and evaluated for their activity against various human tumor cell lines (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).

Key Precursor in Organic Synthesis

1,6-Dimethyl-4-isopropyltetralin derivatives are used as key precursors in the synthesis of compounds like dimethylnaphthalene, which have applications in various industrial processes (Kim, Lee, Kim, & Kim, 2005).

Metalloenzyme Inhibition Studies

Structurally similar compounds to 1,6-Dimethyl-4-isopropyltetralin are investigated for their role in inhibiting iron-containing metalloenzymes, contributing to the understanding of disease mechanisms and drug development (Liu, Kayyali, Hider, Porter, & Theobald, 2002).

properties

IUPAC Name

1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTJIOWQJWHTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862006
Record name 4-Isopropyl-1,6-dimethyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-4-isopropyltetralin

CAS RN

6617-49-8, 1406-50-4
Record name Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006617498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropyl-1,6-dimethyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-Calamene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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